Azacyclonol hydrochloride

Catalog No.
S519986
CAS No.
1798-50-1
M.F
C18H22ClNO
M. Wt
303.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azacyclonol hydrochloride

CAS Number

1798-50-1

Product Name

Azacyclonol hydrochloride

IUPAC Name

diphenyl(piperidin-4-yl)methanol;hydrochloride

Molecular Formula

C18H22ClNO

Molecular Weight

303.8 g/mol

InChI

InChI=1S/C18H21NO.ClH/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17;/h1-10,17,19-20H,11-14H2;1H

InChI Key

LBRAWKGGVUCSOX-UHFFFAOYSA-N

SMILES

C1CNCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl

solubility

Soluble in DMSO

Synonyms

Azacyclonol hydrochloride; Azacyclonol HCl

Canonical SMILES

C1CNCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl

The exact mass of the compound Azacyclonol hydrochloride is 303.139 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Understanding Dopamine Function:

Azacyclonol hydrochloride acts as a central anticholinergic agent. This means it disrupts the action of acetylcholine, a neurotransmitter, in specific regions of the brain. Acetylcholine and dopamine, another neurotransmitter, have a complex interplay in the brain's motor control centers. By affecting the cholinergic system, azacyclonol hydrochloride can indirectly influence dopamine activity. Researchers can leverage this property to study the role of dopamine in various neurological functions. For instance, studies investigating Parkinson's disease, a condition characterized by dopamine deficiency, might employ azacyclonol hydrochloride to modulate dopamine levels and observe its effects on motor symptoms [1].

Source

[1] Physiological Reviews (2006)

Azacyclonol hydrochloride is a psychoactive agent that was primarily used in Europe during the 1950s for treating schizophrenia. It is classified as an ataractic agent, which means it can diminish hallucinations in psychotic individuals. Despite being referred to as a tranquilizer or antipsychotic, it does not possess these properties in the conventional sense. Its molecular formula is C18H21NO, and it has a molecular weight of approximately 267.37 g/mol .

The compound was marketed under various trade names, including Ataractan, Calmeran, Frenoton, Frenquel, and Psychosan. Although it was initially thought to reduce the psychedelic effects of substances like LSD and mescaline, its clinical effectiveness was mixed, leading to its eventual discontinuation .

The exact mechanism of action of azacyclonol hydrochloride is not fully understood []. However, research suggests it might act as a central nervous system (CNS) depressant by reducing transmission through the sympathetic ganglia []. It may also interact with dopamine and histamine receptors in the brain, although the specific details remain unclear and require further investigation [, ].

Azacyclonol hydrochloride is generally considered to have a low toxicity profile when used at prescribed doses. However, side effects can include drowsiness, dizziness, dry mouth, and movement disorders [].

Typical of compounds containing a piperidine ring. One notable reaction involves its synthesis through the organometallic addition of 4-bromopyridine to benzophenone, followed by catalytic hydrogenation to form the piperidine structure .

In laboratory settings, azacyclonol can sublime at high temperatures during reactions. To mitigate this issue, solvents such as toluene or xylene are often employed to facilitate the reaction and prevent sublimation . The compound has been studied for its potential in synthesizing other pharmaceuticals through alkylation processes .

Azacyclonol exhibits central nervous system depressant activity. Clinical studies have shown that it can lead to significant therapeutic changes in patients with chronic schizophrenia, including the disappearance of hallucinations and a reduction in delusions and agitation . In controlled studies, patients treated with azacyclonol hydrochloride showed statistically significant improvements compared to those receiving placebo treatments .

The synthesis of azacyclonol typically involves several steps:

  • Organometallic Addition: The reaction begins with the addition of 4-bromopyridine to benzophenone.
  • Catalytic Hydrogenation: This step involves reducing the pyridine ring to form the piperidine structure.
  • Alkylation Reactions: Azacyclonol can also be synthesized through alkylation reactions involving other compounds under specific conditions .

These methods highlight its versatility in organic synthesis and pharmaceutical applications.

Azacyclonol shares structural similarities with several other compounds that exhibit psychoactive properties or serve as antihistamines. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityPrimary UseUnique Properties
PipradrolPositional isomerStimulantPsychostimulant effects
FexofenadineMetaboliteAntihistamineNon-sedating antihistamine
TerfenadineMetaboliteAntihistamineAssociated with cardiac risks
DiphenhydramineStructural similarityAntihistamineSedative effects

Azacyclonol's unique position as an ataractic agent distinguishes it from these compounds, particularly due to its historical use in psychiatric treatment rather than as a stimulant or antihistamine.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

303.1389920 g/mol

Monoisotopic Mass

303.1389920 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4BXX0XNP9R

Related CAS

115-46-8 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

1798-50-1

Wikipedia

Azacyclonol hydrochloride

Dates

Last modified: 08-15-2023
1: BRAUN DL, BROWN BB, FELDMAN RG. The pharmacologic activity of alpha-(4-piperidyl)-benzhydrol hydrochloride (azacyclonol hydrochloride); an ataractive agent. J Pharmacol Exp Ther. 1956 Oct;118(2):153-61. PubMed PMID: 13368052.
2: ODLAND TM. Azacyclonol (frenquel) hydrochloride in the treatment of chronic schizophrenia; a double-blind, controlled study. J Am Med Assoc. 1957 Sep 28;165(4):333-5. PubMed PMID: 13462791.
3: DHAWAN BN, GUPTA GP. Hypothermic and antipyretic activity of 4-piperidyl diphenyl carbinol hydrochloride (azacyclonol). Arch Int Pharmacodyn Ther. 1962 May 1;137:54-60. PubMed PMID: 13885959.
4: TRAVIS JC. Treatment of the acute complications of chronic alcoholism; use of azacyclonol (frenquel) hydrochloride in one hundred consecutive cases. J Am Med Assoc. 1958 May 10;167(2):156-7. PubMed PMID: 13538682.
5: BEN-DAVID M, MENCZEL E, SULMAN FG. THE HYPOGLYCAEMIC EFFECT OF AZACYCLONOL AND ITS MECHANISM. Arch Int Pharmacodyn Ther. 1963 Oct 1;145:309-21. PubMed PMID: 14067559.
6: HERVE Y, CARRIE J, GAYRAL L, LE MAILLOUX. [Azacyclonol (Frenquel). Uses and results]. Toulouse Med. 1960 Oct;61:663-8. French. PubMed PMID: 13713843.
7: COATS EA, GRAY RW, MACQUIDDY EL. The use of azacyclonol (frenquel) in the treatment of mental disturbances of the aged: a double-blind, controlled study. J Am Geriatr Soc. 1958 Sep;6(9):675-80. PubMed PMID: 13575102.
8: LEVY S. Intravenous use of azacyclonol. Northwest Med. 1958 May;57(5):620-3. PubMed PMID: 13541823.
9: BERRY JF, MAGEE WL, ROSSITER RJ. Effect of chlorpromazine and azacyclonol on the labelling of phosphatides in brain slices. Biochim Biophys Acta. 1956 Aug;21(2):408-9. PubMed PMID: 13363943.
10: SOULAIRAC A, HALPERN B, MOREL P, SCHAUB S. [Trial treatment of certain chronic hallucinatory psychotic syndromes by azacyclonol (frenquel)]. Ann Med Psychol (Paris). 1960 Apr;118(1):768-80. French. PubMed PMID: 13833008.
11: Martens J. Determination of the terfenadine metabolite azacyclonol in human serum using gas chromatography-mass spectrometry. J Chromatogr B Biomed Appl. 1996 Apr 12;678(2):349-53. PubMed PMID: 8738042.
12: RUMKE CL. [Pharmacological & clinical effects of azacyclonol]. Ned Tijdschr Geneeskd. 1958 Oct 18;102(42):2057-60. Dutch. PubMed PMID: 13613404.
13: ALLIN TG Jr, POGGE RC. The use of azacyclonol and pipradrol in general practice. Int Rec Med Gen Pract Clin. 1956 Apr;169(4):222-30. PubMed PMID: 13318734.
14: Kuhlman JJ Jr, Levine B, Klette KL, Magluilo J Jr, Kalasinsky KS, Smith ML. Measurement of azacyclonol in urine and serum of humans following terfenadine (Seldane) administration using gas chromatography-mass spectrometry. J Chromatogr. 1992 Jul 24;578(2):207-13. PubMed PMID: 1400799.
15: BENSOUSSAN P, VILLIAUMEY EM, ROUSSEAU J. [Symptomatic effects of azacyclonol on an hallucinatory and interpretative syndrome; presentation of patient]. Ann Med Psychol (Paris). 1956 May;114(5):821-5. French. PubMed PMID: 13340359.
16: LEMERE F. Failure of azacyclonol (frenquel) to relieve non-experimental mental confusion and hallucinations. Am J Psychiatry. 1957 Mar;113(9):840-1. PubMed PMID: 13402977.
17: DRESEL PE. The effect of azacyclonol on some cardiovascular and metabolic actions of epinephrine. J Pharmacol Exp Ther. 1959 Mar;125(3):208-12. PubMed PMID: 13642259.
18: [Azacyclonol (chlorhydrate). Chlorhydrate of diphenyl (4-piperidyl) methanol]. Ann Pharm Fr. 1968 Jul-Aug;26(7):583-4. French. PubMed PMID: 5729721.
19: Ling KH, Leeson GA, Burmaster SD, Hook RH, Reith MK, Cheng LK. Metabolism of terfenadine associated with CYP3A(4) activity in human hepatic microsomes. Drug Metab Dispos. 1995 Jun;23(6):631-6. PubMed PMID: 7587944.
20: FERGUSON JT. Azacyclonol: use of a new pharmacologic agent in chronic schizophrenia. Antibiotic Med Clin Ther (New York). 1956 Jul;3(2):146-51. PubMed PMID: 13340696.

Explore Compound Types